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Compound of Interest

Compound Name: (R)-Allococaine

Cat. No.: B13417841 Get Quote

(R)-Allococaine, a stereoisomer of cocaine, presents a unique profile for researchers in

neuroscience and drug development. With the same chemical formula and molecular weight as

cocaine, its distinct three-dimensional structure leads to significant differences in its biological

activity. This technical guide provides an in-depth look at the molecular properties, synthesis,

and known pharmacological data of (R)-Allococaine.

Molecular Profile
(R)-Allococaine is chemically designated as methyl (1R,2R,3R,5S)-3-benzoyloxy-8-methyl-8-

azabicyclo[3.2.1]octane-2-carboxylate.[1] Its fundamental molecular characteristics are

summarized in the table below.

Property Value

Molecular Formula C₁₇H₂₁NO₄[1]

Molecular Weight 303.35 g/mol [1]

IUPAC Name
methyl (1R,2R,3R,5S)-3-benzoyloxy-8-methyl-8-

azabicyclo[3.2.1]octane-2-carboxylate[1]

CAS Number 21030-42-2[1]
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Synthesis of (R)-Allococaine
The synthesis of (R)-Allococaine, like other cocaine stereoisomers, centers around the

tropane skeleton. The general strategy involves the synthesis of the key precursor,

alloecgonine methyl ester, followed by a benzoylation step. To obtain the specific (R)-

enantiomer, a resolution of the racemic alloecgonine methyl ester is required. While a detailed,

step-by-step protocol for the exclusive synthesis of (R)-Allococaine is not readily available in

the provided search results, the following outlines the general and key experimental

procedures described for the synthesis of allococaine isomers.

Experimental Protocols
1. Synthesis of (±)-Alloecgonine Methyl Ester:

A common method for the synthesis of the allo-diastereomers of ecgonine methyl ester

involves the catalytic hydrogenation of racemic 2-carbomethoxy-tropinone.[2] This reaction

stereospecifically yields racemic alloecgonine methyl ester.[2]

Reaction: Catalytic hydrogenation of racemic 2-carbomethoxy-tropinone.

Solvent: Acetic acid.[2]

Product: Racemic alloecgonine methyl ester.[2]

2. Resolution of (±)-Alloecgonine Methyl Ester:

To isolate the precursor for (R)-Allococaine, the racemic mixture of alloecgonine methyl ester

must be resolved into its separate enantiomers. This is typically achieved by using a chiral

resolving agent, such as an optically active acid (e.g., tartaric acid), to form diastereomeric

salts.[3] These salts possess different physical properties, such as solubility, allowing for their

separation by methods like fractional crystallization.[3][4]

Reactants: Racemic alloecgonine methyl ester and an enantiomerically pure chiral acid (e.g.,

(+)-tartaric acid).[3]

Process: Formation of diastereomeric salts.

Separation: Fractional crystallization based on differential solubility.[3][4]
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Regeneration: The separated diastereomeric salt is then treated to regenerate the

enantiomerically pure alloecgonine methyl ester.[4]

3. Benzoylation of Alloecgonine Methyl Ester:

The final step in the synthesis is the benzoylation of the resolved alloecgonine methyl ester to

yield allococaine. This involves the reaction of the alloecgonine methyl ester with a

benzoylating agent.

Reactant: Enantiomerically pure alloecgonine methyl ester.

Reagent: A benzoylating agent, such as benzoyl chloride or benzoic anhydride.

Product: (R)-Allococaine or (S)-Allococaine, depending on the starting enantiomer of

alloecgonine methyl ester.

The logical workflow for the synthesis can be visualized as follows:

Racemic 2-Carbomethoxy-tropinone Racemic Alloecgonine Methyl EsterCatalytic Hydrogenation Separated Diastereomeric SaltsResolution with Chiral Acid (R)-Alloecgonine Methyl EsterRegeneration (R)-AllococaineBenzoylation

Click to download full resolution via product page

A simplified workflow for the synthesis of (R)-Allococaine.

Biological Activity and Pharmacology
(R)-Allococaine's biological activity is primarily characterized by its interaction with

monoamine transporters, though with significantly different affinities compared to cocaine.

Interaction with Monoamine Transporters
The primary mechanism of action for cocaine and its analogues is the inhibition of dopamine

(DAT), serotonin (SERT), and norepinephrine (NET) transporters. However, the

stereochemistry of the molecule plays a crucial role in its binding affinity.

It has been reported that the seven possible stereoisomers of (-)-cocaine, which would include

(R)-Allococaine, inhibit the binding of [³H]WIN 35,428 to the dopamine transporter with
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potencies ranging from 1/60 to 1/600 of that of (-)-cocaine.[5] This indicates that (R)-
Allococaine has a substantially lower affinity for the dopamine transporter than cocaine.

While specific IC₅₀ or Kᵢ values for (R)-Allococaine at DAT, SERT, and NET were not found in

the provided search results, the general trend for cocaine stereoisomers suggests a weaker

interaction with these transporters compared to the naturally occurring (-)-cocaine. For context,

the Kᵢ values for cocaine to inhibit the human dopamine, norepinephrine, and serotonin

transporters are all within a narrow range of 0.2 to 0.7 µM.[6]

The following diagram illustrates the general interaction of cocaine analogues with monoamine

transporters, leading to an increase in synaptic neurotransmitter levels.

General mechanism of monoamine transporter inhibition.

Conclusion
(R)-Allococaine serves as an important tool for structure-activity relationship studies of the

cocaine pharmacophore. Its distinct stereochemistry results in a significantly lower affinity for

the dopamine transporter compared to cocaine, highlighting the stringent structural

requirements for high-affinity binding. While general synthetic strategies are understood,

detailed protocols for its enantioselective synthesis and comprehensive pharmacological data,

including specific affinities for all three monoamine transporters, would be valuable for a more

complete understanding of this compound. Further research is warranted to fully elucidate its

unique biological profile and potential applications in neuroscience research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Highly enantioselective synthesis of (R)-alpha-alkylserines via phase-transfer catalytic
alkylation of o-biphenyl-2-oxazoline-4-carboxylic acid tert-butyl ester using cinchona-derived
catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2002468/
https://www.benchchem.com/product/b13417841?utm_src=pdf-body
https://www.benchchem.com/product/b13417841?utm_src=pdf-body
https://www.benchchem.com/product/b13417841?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1448202/
https://www.benchchem.com/product/b13417841?utm_src=pdf-body
https://www.benchchem.com/product/b13417841?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/15816751/
https://pubmed.ncbi.nlm.nih.gov/15816751/
https://pubmed.ncbi.nlm.nih.gov/15816751/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13417841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Quantum Chemistry of Cocaine and its Isomers I: Energetics, Reactivity and Solvation
[scielo.org.za]

3. chem.libretexts.org [chem.libretexts.org]

4. spcmc.ac.in [spcmc.ac.in]

5. Synthesis and ligand binding of cocaine isomers at the cocaine receptor
[pubmed.ncbi.nlm.nih.gov]

6. Comparison of the monoamine transporters from human and mouse in their sensitivities to
psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [(R)-Allococaine: A Technical Overview of its Molecular
Characteristics, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b13417841#molecular-weight-and-
formula-of-r-allococaine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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